Bienvenue dans la boutique en ligne BenchChem!

tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride

pKa modulation amine basicity fluorine inductive effect

Choose tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride (CAS 2866317-62-4) for its single C3‑fluorine atom that reduces amine pKa by ~2.5–4.6 units, locks the pyrrolidine ring in a defined Cγ‑exo conformation via the fluorine gauche effect, and provides 40–60% improved plasma stability over non‑fluorinated analogs. The hydrochloride salt ensures defined stoichiometry and crystalline handling. Ideal for CNS programs requiring reduced P‑gp efflux and for fluoroquinolone antibacterial development where the 3‑fluoropyrrolidine pharmacophore enhances Gram‑positive activity. Avoid non‑fluorinated or 3,3‑difluoro analogs—this mono‑fluoro building block uniquely balances metabolic stabilization and safety.

Molecular Formula C10H20ClFN2O2
Molecular Weight 254.73 g/mol
CAS No. 2866317-62-4
Cat. No. B6608968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride
CAS2866317-62-4
Molecular FormulaC10H20ClFN2O2
Molecular Weight254.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCNC1)F.Cl
InChIInChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10;/h12H,4-7H2,1-3H3,(H,13,14);1H
InChIKeyYGTHIBNLIIBIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate Hydrochloride (CAS 2866317-62-4): Chemical Identity, Class, and Procurement Baseline


tert-Butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride (CAS 2866317-62-4) is a fluorinated pyrrolidine building block supplied as a hydrochloride salt, with the free base registered under CAS 872716-26-2 . The compound belongs to the class of Boc-protected 3-fluoropyrrolidine derivatives that serve as chiral intermediates in medicinal chemistry, particularly for the synthesis of quinolone antibacterials targeting bacterial DNA gyrase [1]. The defining structural feature is the single fluorine atom at the 3-position of the pyrrolidine ring, which introduces distinct stereoelectronic properties—modulated amine basicity, conformational restriction via the fluorine gauche effect, and enhanced metabolic stability—that differentiate it from non-fluorinated, 3-hydroxy, and 3,3-difluoro analogs [2].

Why Generic Substitution of tert-Butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate Hydrochloride Fails: Physicochemical and Conformational Non-Interchangeability


Substituting this compound with its non-fluorinated analog (tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate), the 3-hydroxy derivative, or the free base form is scientifically unsound because the C3-fluorine atom creates a distinct and non-interchangeable property profile [1]. The fluorine substituent reduces the pyrrolidine conjugate acid pKa by approximately 2.5–4.6 units (from ~11.3 for unsubstituted pyrrolidine to ~6.69–8.68 for 3-fluoropyrrolidine), fundamentally altering the amine's protonation state at physiological pH and thereby affecting bioavailability, CNS penetration, and off-target liability [2]. Simultaneously, the stereoelectronic fluorine gauche effect locks the pyrrolidine ring into a defined Cγ-exo conformation, whereas the non-fluorinated ring exists as a rapidly interconverting mixture of conformers—a difference that directly impacts pharmacophore presentation and target binding [3]. The hydrochloride salt form further provides defined stoichiometry and crystalline handling properties absent in the free base [1].

Quantitative Differentiation Evidence for tert-Butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate Hydrochloride vs. Closest Analogs


Amine Basicity (pKa) Modulation: 3-Fluoropyrrolidine vs. Unsubstituted Pyrrolidine

The electron-withdrawing inductive effect of the C3-fluorine atom reduces the conjugate acid pKa of the pyrrolidine nitrogen from approximately 11.3 (unsubstituted pyrrolidine) to a reported range of 6.69–8.68 for 3-fluoropyrrolidine derivatives, as determined by potentiometric titration [1]. This 2.6–4.6 unit reduction in basicity means that at physiological pH (7.4), the 3-fluoropyrrolidine amine is significantly less protonated than its non-fluorinated counterpart, directly reducing hERG channel affinity and P-glycoprotein-mediated efflux while enhancing passive membrane permeability [2]. The 3-hydroxy analog does not produce a comparable pKa shift, as hydroxyl groups exert a weaker inductive effect.

pKa modulation amine basicity fluorine inductive effect bioavailability optimization

Pyrrolidine Ring Conformational Restriction: Fluorine Gauche Effect Locks Cγ-exo Conformation

Single-crystal X-ray diffraction and solution-phase ¹⁹F-¹H HOESY NMR studies on a series of 3-fluoropyrrolidines demonstrate that the C3-fluorine exerts a potent stereoelectronic gauche effect that stabilizes a Cγ-exo ring pucker [1]. This contrasts sharply with unsubstituted pyrrolidine, which exists as a rapidly interconverting equilibrium mixture of envelope and twist conformers [1]. The 3-hydroxy analog does not show comparable conformational locking due to competing hydrogen-bonding interactions. Quantitative puckering amplitude measurements reveal a 10–15° reduction in ring puckering amplitude for 3-fluoropyrrolidines (25–30°) compared to non-fluorinated pyrrolidine (35–40°), with an associated increase in the torsional barrier from approximately 8.2 kJ/mol to 12.5 kJ/mol [2].

conformational analysis fluorine gauche effect X-ray crystallography NMR spectroscopy structure-based drug design

Metabolic Stability Enhancement: C–F Bond Resistance to Cytochrome P450 Oxidation

The carbon-fluorine bond at the pyrrolidine 3-position exhibits a bond dissociation energy of approximately 552 kJ/mol versus 413 kJ/mol for the corresponding C–H bond, rendering the 3-position substantially more resistant to cytochrome P450-mediated oxidative metabolism [1]. In rodent pharmacokinetic studies, fluorinated pyrrolidine derivatives demonstrate 40–60% higher plasma stability compared to their hydrogenated counterparts [1]. This is in contrast to 3-hydroxypyrrolidine analogs, which are susceptible to Phase II glucuronidation and sulfation, and 3,3-difluoropyrrolidines, which can undergo metabolic activation to reactive intermediates as demonstrated by glutathione trapping studies in rat liver microsomes [2].

metabolic stability C–F bond cytochrome P450 oxidative metabolism plasma half-life

Hydrochloride Salt Form: Handling, Storage, and Synthetic Reproducibility vs. Free Base

The hydrochloride salt (CAS 2866317-62-4, MW 254.73 g/mol) offers defined stoichiometry and crystalline solid-state properties that the free base (CAS 872716-26-2, MW 218.27 g/mol) does not . The free base requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent degradation , whereas the hydrochloride salt provides enhanced ambient stability due to protonation of the pyrrolidine nitrogen, which reduces nucleophilic reactivity and hygroscopicity . In synthetic applications, the salt form ensures consistent molar equivalents in reaction setups, eliminating the need for pre-weighing neutralization steps that introduce variability when using the free base.

hydrochloride salt crystalline form stoichiometry reaction reproducibility storage stability

Application Specificity: Quinolone Antibacterial Intermediate with Defined Synthetic Utility

The compound is specifically documented as a reactant in the synthesis of quinolone derivatives that inhibit bacterial DNA gyrase [1]. This contrasts with alternative 3-substituted pyrrolidine intermediates (3-hydroxy, 3-chloro, 3,3-difluoro), which lack the optimal combination of electronic effects needed for the quinolone C7 substituent SAR. In fluoroquinolone development programs, the 3-fluoropyrrolidine moiety at the C7 position of the quinolone core has been shown to confer superior antibacterial activity against Gram-positive organisms compared to piperazine or non-fluorinated pyrrolidine substituents [2]. The Boc-protected aminomethyl functionality provides a traceless protecting group strategy: upon acidic deprotection, the free aminomethyl group is revealed for further functionalization or direct incorporation into the quinolone pharmacophore.

quinolone antibacterial DNA gyrase inhibitor fluoropyrrolidine intermediate antibiotic synthesis

Binding Affinity Enhancement: 2–3-Fold Improvement in Aurora Kinase Inhibitors with Fluorinated Pyrrolidines

In aurora kinase inhibitor programs, fluorinated pyrrolidine building blocks have been shown to improve target binding affinity by 2–3-fold compared to non-fluorinated analogs, an effect attributed to fluorine's ability to act as a hydrogen-bond acceptor mimicking water molecules in enzymatic active sites [1]. This bioisosteric mimicry is specific to fluorine at the 3-position; hydroxyl, chloro, or difluoro substituents at the same position do not produce the same hydrogen-bonding pattern due to differences in van der Waals radius, electronegativity, and hydrogen-bond acceptor capacity. Molecular dynamics simulations indicate that fluorination reduces the entropic penalty of binding by approximately 2.3 kcal/mol through conformational pre-organization [1].

aurora kinase binding affinity fluorine bioisosterism kinase inhibitor SAR

High-Value Application Scenarios for tert-Butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate Hydrochloride Based on Quantitative Differentiation Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring Conformational Pre-organization

When optimizing kinase inhibitor leads where the pyrrolidine ring occupies a deep, sterically constrained binding pocket, this compound's locked Cγ-exo conformation (puckering amplitude 25–30° vs. 35–40° for non-fluorinated pyrrolidine) provides a pre-organized scaffold that reduces the entropic penalty of binding by ~2.3 kcal/mol [1]. The 2–3-fold binding affinity improvement observed with fluorinated pyrrolidines in aurora kinase programs supports its selection over flexible non-fluorinated or 3-hydroxy intermediates [1].

Quinolone Antibacterial Development Targeting DNA Gyrase with Favorable C7 Substituent SAR

For teams developing novel fluoroquinolone antibacterials, this compound serves as a direct precursor for installing the C7 3-fluoropyrrolidine pharmacophore known to confer enhanced activity against Gram-positive cocci compared to piperazine-substituted quinolones [2]. The Boc-protected aminomethyl group enables a traceless protection strategy: acidic deprotection reveals the free amine for coupling to the quinolone carboxylic acid core. The hydrochloride salt form ensures reproducible stoichiometry in the coupling step, critical for maintaining consistent yields across scale-up batches.

CNS-Targeted Programs Requiring Controlled Amine Basicity for Blood-Brain Barrier Penetration

The fluorine-mediated pKa reduction (from ~11.3 to 6.69–8.68) shifts the amine protonation equilibrium at physiological pH, reducing the fraction of positively charged species that are effluxed by P-glycoprotein at the blood-brain barrier [3]. For CNS drug discovery programs where pyrrolidine-containing scaffolds show promising target engagement but poor brain exposure due to excessive basicity, substituting the non-fluorinated pyrrolidine with this 3-fluoro building block can improve brain-to-plasma ratios without requiring extensive scaffold redesign.

Metabolic Stability Optimization Without Introducing Reactive Metabolite Liability

In programs where non-fluorinated pyrrolidine intermediates show rapid cytochrome P450-mediated oxidative clearance, this mono-fluorinated building block offers 40–60% improved plasma stability in rodent models through C–F bond stabilization at the metabolically labile 3-position [1]. Critically, the mono-fluoro substitution avoids the metabolic activation liability observed with 3,3-difluoropyrrolidine analogs, which form reactive intermediates trapped by glutathione in rat liver microsome assays [4]. This makes it the preferred choice when both metabolic stabilization and metabolic safety are required.

Quote Request

Request a Quote for tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.